molecular formula C8H9NO2 B1337956 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 75866-91-0

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1337956
CAS No.: 75866-91-0
M. Wt: 151.16 g/mol
InChI Key: OWBXRSMVPDNIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C8H9NO2 . It is synthesized via a one-pot Vilsmeier–Haack and subsequent Friedel–Crafts reaction .


Synthesis Analysis

The synthesis of “this compound” involves a one-pot Vilsmeier–Haack and subsequent Friedel–Crafts reaction . The compound was synthesized via a reaction of 2-pyridine-carbonyl-hydrazide with 2-acetyl-thio-phene in ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring that makes dihedral angles of 4.50 (9) and 2.06 (8)°, respectively, with the aldehyde and acetyl groups .


Chemical Reactions Analysis

The compound is produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . It is also produced in fermentation procedures .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 151.16 . It is a solid at room temperature .

Scientific Research Applications

1. Magnetic Materials Research

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde has been utilized as a ligand in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit unique single-molecule magnetic behavior, which is significant in the field of magnetic materials research (Giannopoulos et al., 2014).

2. Organic Synthesis Development

This compound plays a role in the development of organic synthesis methods. For instance, it's involved in the efficient and practical de novo synthesis of pyrrole-2-carbaldehyde skeletons, highlighting its importance in the synthesis of diverse organic compounds (Wu et al., 2018).

3. Medicinal Chemistry Applications

This compound is used in the synthesis of potential small molecule anticancer drugs. It acts as an intermediate in the creation of new compounds with aqueous solubility, which is a key factor in drug development (Wang et al., 2017).

4. Heterocyclic Compounds Synthesis

The compound is instrumental in synthesizing various heterocyclic compounds. For example, it's used in creating pyrrolo[1,2-a]indol-2-carbaldehydes, which are significant in pharmaceutical research (Abbiati et al., 2006).

5. Anion Sensing Technologies

In the field of sensor technology, derivatives of this compound have been utilized in the development of novel anion receptors. These compounds display high affinity for specific anions, showcasing their potential in creating sensitive and selective sensing devices (Deliomeroglu et al., 2014).

Properties

IUPAC Name

4-acetyl-1-methylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(11)7-3-8(5-10)9(2)4-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBXRSMVPDNIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506522
Record name 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75866-91-0
Record name 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of aluminium chloride (22.9 g, 172 mmol) in anhydrous dichloromethane (100 ml) and acetylchloride (4.5 g, 57.3 mmol)was added a solution of 1-methyl pyrrole-2-carboxaldehyde (5 g, 46 mmol) in anhydrous. dichloromethane (20 ml). The mixture was refluxed for 90 min, poured into ice and stirred until melted. The layers were separated and aqueous layer was extracted with dichloromethane (2×100 ml). The organic phase and extracts were combined, dried over sodium sulfate. The solvent was removed in vacuo to give the title compound (6.8 g, 94%), 1H NMR (d6-DMSO) d 9.6 (s, 1H), 7.9 (s, 1H), 7.4 (s, 1H), 3.9 (s, 3H),2.4 (s,3H)
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.